5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-Methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group, a pyridinyl group, and two methyl groups. The compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities .
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with acetylacetone to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with guanidine to form the pyrimidine ring.
Substitution: The pyrimidine derivative is then subjected to a substitution reaction with 2-bromopyridine to introduce the pyridinyl group.
Methylation: Finally, the compound is methylated using methyl iodide to obtain the desired product
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-(4-Methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and methoxyphenyl groups, using reagents like halides or amines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising results in inhibiting the growth of certain cancer cell lines and reducing inflammation in biological models.
Medicine: The compound is being investigated for its neuroprotective effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 by blocking the NF-κB signaling pathway.
Neuroprotective: It reduces oxidative stress and apoptosis in neuronal cells by modulating the expression of antioxidant enzymes and inhibiting the activation of caspases.
Anticancer: The compound induces cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways like PI3K/Akt and MAPK
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be compared with other pyrrolopyrimidine derivatives, such as:
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group but differ in their core structure, leading to variations in their biological activities.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also contain a methoxyphenyl group but have an imidazole core, which affects their pharmacological properties.
Pyrazolo[4,3-d]pyrimidines: These compounds have a similar pyrimidine core but differ in their substitution patterns, resulting in distinct biological effects.
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-6-pyridin-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O3/c1-22-15-12-24(16-6-4-5-11-21-16)18(13-7-9-14(27-3)10-8-13)17(15)19(25)23(2)20(22)26/h4-12H,1-3H3 |
InChI Key |
NGONCCQSKOPUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
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